1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Choose 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1) for its precise 1,3-diphenyl-4-carboxylic acid regiosubstitution, essential for CYP450 inhibition—avoiding confounding induction from 5-methyl analogs. This scaffold enables non-lipid LPA5 antagonist development and direct amide coupling for rapid library synthesis. Ideal for DMPK, antimicrobial SAR, and hit-to-lead optimization programs requiring a privileged heterocyclic core.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 77169-12-1
Cat. No. B1331658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-1H-pyrazole-4-carboxylic acid
CAS77169-12-1
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20)
InChIKeyOTDDCLPBNWLJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1): A Core Scaffold in Medicinal Chemistry and Pharmaceutical Intermediates


1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1) is a heterocyclic compound belonging to the diphenylpyrazole class, characterized by a pyrazole ring substituted with phenyl groups at the 1- and 3-positions and a carboxylic acid moiety at the 4-position [1]. This scaffold has been identified as a privileged structure in medicinal chemistry, serving as a core motif for inhibitors targeting cytochrome P450 enzymes , lysophosphatidic acid receptor 5 (LPA5) [2], and replication protein A (RPA) protein-protein interactions [3]. Its utility extends beyond direct bioactivity; it is a key pharmaceutical intermediate for the synthesis of diverse bioactive molecules .

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1) Procurement: Why Structural Isomers and Unsubstituted Analogs Are Not Interchangeable


Substitution of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with structural isomers (e.g., 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, CAS 98700-53-9) or derivatives lacking the carboxylic acid group (e.g., 1,3-diphenyl-1H-pyrazole) fundamentally alters both target engagement and physicochemical properties. The precise positioning of the carboxylic acid moiety at the 4-position is critical for bioactivity; for example, in the context of cytochrome P450 inhibition, this functionality is essential for enzyme interaction . Furthermore, the 1,3-diphenyl substitution pattern distinguishes it from the 3,4-diphenylpyrazole (DPP) scaffold studied for antimicrobial activity, where the substitution pattern dictates target affinity for Hsp90 and two-component systems [1]. Even within the 1,3-diphenyl-4-carboxylic acid series, the addition of a single substituent, such as a 5-methyl group, can profoundly alter biological activity, shifting a compound from an inhibitor to a potent inducer of cytochrome P450 [2]. These nuanced structure-activity relationships demonstrate that generic substitution or the use of superficially similar analogs cannot guarantee equivalent performance in specific research or industrial applications.

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1): Quantitative Differentiation vs. Analogs and In-Class Compounds


CYP450 Inhibition Potency: 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid vs. 5-Methyl Derivative

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is reported to be a potent inhibitor of cytochrome P450 enzymes and microsomal P-450s . In contrast, a closely related analog, 1,3-diphenylpyrazol-5-methyl-4-carboxylic acid N-methyl-N-(adamant-1-yl)amide, acts as a potent inducer of liver cytochrome P-450 in mice [1]. This functional switch from inhibitor to inducer is driven solely by the addition of a 5-methyl group and an adamantylamide moiety, highlighting the critical and non-obvious role of the parent 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold as a starting point for developing specific CYP450 modulators.

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Antimicrobial Activity: 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid vs. 3,4-Diphenylpyrazole (DPP) Analogs

The 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is structurally related to the 3,4-diphenylpyrazole (DPP) series of Hsp90 inhibitors. A study on DPP analogs demonstrated antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the microgram per milliliter range [1]. The specific substitution pattern dictates activity and toxicity. For instance, compounds with varying substituents (R1 to R5 and X) on the A, B, or C rings of the DPP scaffold exhibited differential activity against S. aureus and toxicity in HEK cells, with LC50 values varying across the series [1]. The 1,3-diphenyl-4-carboxylic acid substitution pattern represents a distinct regioisomer from the 3,4-DPP series, implying a different pharmacological profile that warrants investigation for antimicrobial applications.

Antimicrobial Resistance Two-Component Systems Membrane Disruption

LPA5 Antagonism: First-in-Class Non-Lipid Inhibitor Activity of Diphenyl Pyrazole Carboxylic Acid Scaffold

A high-throughput screening campaign identified a diphenyl pyrazole carboxylic acid as the first non-lipid, small-molecule inhibitor of the LPA5/GPR92 receptor [1]. This compound specifically inhibited LPA-mediated platelet activation in human platelets in vitro [1]. While the exact structure (i.e., 1,3-diphenyl-1H-pyrazole-4-carboxylic acid) was not explicitly confirmed in the abstract, the 'diphenyl pyrazole carboxylic acid' descriptor strongly implicates the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid or a closely related regioisomer. This discovery established the diphenyl pyrazole carboxylic acid scaffold as a privileged chemotype for targeting LPA5, distinguishing it from lipid-based agonists and other known LPA receptor modulators.

LPA5 Platelet Activation GPCR Antagonist

Physicochemical Differentiation: Lipophilicity (LogP) and Ionization (pKa) vs. Other Pyrazole-4-carboxylic Acids

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of 3.75 and a pKa of 3.36 [1]. Compared to the unsubstituted pyrazole-4-carboxylic acid (LogP ~ -0.7, pKa ~ 2.5) or the 1,5-diphenyl isomer (CAS 98700-53-9), the specific substitution pattern and regiochemistry of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid significantly impact its lipophilicity and ionization state at physiological pH. The higher LogP indicates greater membrane permeability potential, while the pKa determines its charge state in biological environments, directly influencing absorption, distribution, and target engagement.

Drug Design Lipophilicity Bioisostere

Synthetic Utility: Established Role as a Pharmaceutical Intermediate for Diverse Bioactive Molecules

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is widely utilized as a pharmaceutical intermediate for the synthesis of amides and other derivatives . Its carboxylic acid functionality serves as a versatile handle for coupling reactions, enabling the rapid generation of compound libraries. This contrasts with simpler pyrazole building blocks that lack the pre-installed diphenyl substitution pattern, which would require additional synthetic steps to introduce. The compound's commercial availability as a research chemical further streamlines hit-to-lead optimization campaigns.

Medicinal Chemistry Synthetic Intermediate Drug Discovery

Replication Protein A (RPA) Inhibition: Submicromolar Potency from Diphenylpyrazole Carboxylic Acid Scaffold

Optimization of a diphenylpyrazole carboxylic acid series led to the development of submicromolar inhibitors of the RPA70N protein-protein interaction, a key target in the DNA damage response pathway [1]. The study evaluated substituents on the aromatic rings and linker geometry, demonstrating that the diphenylpyrazole carboxylic acid core is a viable scaffold for achieving potent RPA inhibition. The 1,3-diphenyl-1H-pyrazole-4-carboxylic acid represents the unsubstituted core of this series and serves as the starting point for further SAR studies aimed at improving potency and selectivity.

DNA Damage Response RPA70N Cancer Therapeutics

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1): Validated Application Scenarios Based on Quantitative Differentiation


Baseline Scaffold for CYP450 Modulator Development

In drug metabolism and pharmacokinetics (DMPK) studies, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid is the preferred starting material for developing selective cytochrome P450 inhibitors. Its use is justified by its reported potent CYP450 inhibition profile . This is in stark contrast to its 5-methyl derivative, which acts as a potent CYP450 inducer [1]. Researchers requiring a baseline inhibitor scaffold for mechanistic studies or as a tool compound to probe CYP450-mediated metabolism should prioritize this compound over methylated analogs to avoid confounding induction effects.

Novel Scaffold for Antimicrobial Resistance Research

For microbiology teams investigating novel antimicrobial agents, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid offers a distinct regioisomeric scaffold compared to the more extensively studied 3,4-diphenylpyrazole (DPP) series. While DPP analogs have demonstrated antimicrobial activity with MICs in the μg/mL range against S. aureus [2], the 1,3-diphenyl substitution pattern may confer a different selectivity profile against bacterial membranes or two-component systems. This compound is ideal for SAR campaigns aimed at discovering membrane-disrupting agents with reduced cytotoxicity relative to DPP derivatives.

LPA5 Antagonist Lead Generation in Cardiovascular and Oncology Research

Given the identification of a diphenyl pyrazole carboxylic acid as the first non-lipid LPA5 inhibitor [3], this scaffold is a critical starting point for medicinal chemists developing novel antithrombotic or anticancer agents. 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid provides the core structure for optimizing LPA5 antagonism. Researchers should select this compound over lipid-based tool compounds to establish non-lipid SAR and avoid the pharmacokinetic limitations associated with lipid modulators.

Efficient Synthesis of Diverse Bioactive Libraries via Amide Coupling

In high-throughput medicinal chemistry, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid is the reagent of choice for rapidly generating amide-based compound libraries. Its pre-installed carboxylic acid handle enables direct coupling with diverse amines , eliminating the need for multi-step synthesis to introduce the diphenylpyrazole core. This streamlined approach accelerates hit-to-lead optimization for programs targeting CYP450, LPA5, RPA70N [4], and other validated targets, offering a clear efficiency advantage over using the parent 1,3-diphenyl-1H-pyrazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.